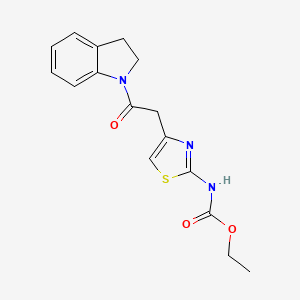

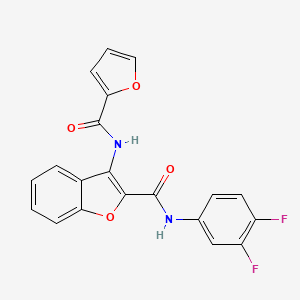

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate" is a derivative of ethyl indol-2-carboxylate, which is a functionalized indole compound. Indoles are an important class of heterocyclic compounds that are found in many natural products and pharmaceuticals. The synthesis and modification of indole derivatives have been a subject of interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in various studies. For instance, the alkylation of ethyl indol-2-carboxylate using aqueous KOH in acetone has been successfully carried out, leading to the formation of N-alkylated acids without the need for separating the N-alkylated esters . Additionally, a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, were synthesized via a three-component reaction in good yields . These methods could potentially be adapted for the synthesis of "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques such as NMR, mass spectrometry, and X-ray single crystal analysis . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, indol-2-thiosemicarbazide can participate in heterocyclization reactions to form thiazoles . Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines . These reactions are indicative of the reactivity of indole and thiazole moieties, which are present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their functional groups and molecular structure. For example, the gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, has been computationally studied, providing insights into its thermal decomposition and reaction kinetics . Additionally, the water solubility and hydrolysis behavior of indole N-carbamic esters have been investigated, which is relevant for understanding the stability and solubility of "Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate" .

Applications De Recherche Scientifique

Antiviral and Respiratory Infection Applications

The preparation of indole N-acyl and N-carbamic esters of a related compound showed potential as water-soluble precursors for antiviral thiazolinone for evaluation against influenza and other respiratory infections. Salts of these esters demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro and reduced the severity and duration of disease symptoms in influenza A2 infected ferrets, although they caused local irritancy (Harnden et al., 1979).

Synthetic Chemistry and Functionalized Indoles

Research on the alkylation of ethyl indol-2-carboxylate has led to successful syntheses of various N-alkylated acids, providing a basis for further chemical modifications and the creation of new functionalized indole compounds. This work contributes to the broader understanding of synthetic strategies in medicinal chemistry and organic synthesis (Boraei et al., 2016).

Liquid-Liquid Phase Transfer Catalysis

The efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates via liquid-liquid phase transfer catalysis showcases a novel methodology with mild conditions and high yield, marking a significant advancement in the field of organic synthesis (Lan-qin & Xi-cun, 2004).

Electrochemical and Electrochromic Properties

The synthesis and characterization of novel donor–acceptor type monomers for electropolymerization revealed significant insights into the electrochemical and electrochromic properties of the resulting polymers. This research has implications for the development of materials with potential applications in electronic and photonic devices (Hu et al., 2013).

Anticancer Efficacy

A novel pyrrole-substituted indolinone, synthesized with the initial aim of developing selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showed potent antitumor activity against a variety of cancer cell lines. This compound exhibited a mechanism of action through G2/M cell cycle arrest, suggesting a promising avenue for cancer therapy (Xiong et al., 2010).

Luminescence Performance in Copper Complexes

The synthesis and characterization of copper complexes with carbazole and oxadiazole moieties highlighted their efficient green-emitting properties in solutions, offering insights into the design of new luminescent materials for potential application in light-emitting devices (Bai & Sun, 2012).

Propriétés

IUPAC Name |

ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKHSSITKNZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B2514256.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)